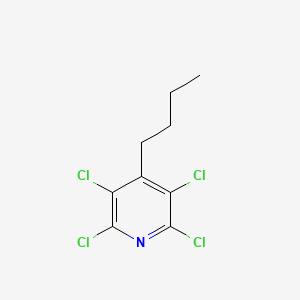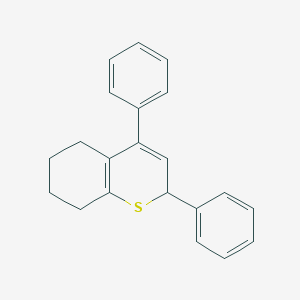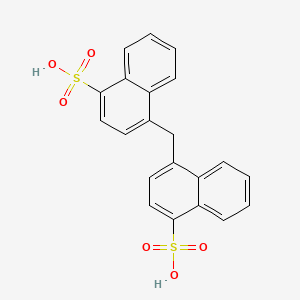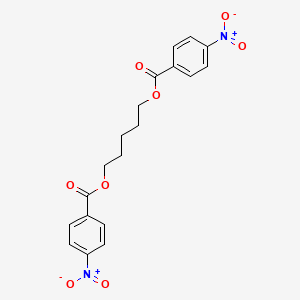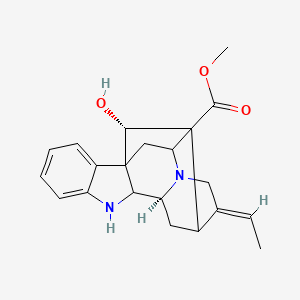
(+)-Quebrachidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Quebrachidine is a naturally occurring alkaloid found in the bark of the Aspidosperma quebracho tree. This compound is known for its complex molecular structure and has been the subject of extensive research due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Quebrachidine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of indole derivatives, which undergo a series of reactions such as cyclization, oxidation, and reduction to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic chemistry have led to more efficient methods, including the use of biocatalysts and green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Quebrachidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different pharmacological properties.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex alkaloids.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of (+)-Quebrachidine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.
Comparaison Avec Des Composés Similaires
(+)-Quebrachidine is unique due to its specific molecular structure and pharmacological properties. Similar compounds include other alkaloids found in the Aspidosperma genus, such as:
- Ajmalicine
- Yohimbine
- Reserpine
These compounds share some structural similarities but differ in their specific effects and applications, highlighting the uniqueness of this compound in scientific research.
Propriétés
Numéro CAS |
21641-60-1 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl (10S,13E,16S,18S)-13-ethylidene-18-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-11-10-23-15-8-13(11)21(19(25)26-2)16(23)9-20(18(21)24)12-6-4-5-7-14(12)22-17(15)20/h3-7,13,15-18,22,24H,8-10H2,1-2H3/b11-3-/t13?,15-,16-,17?,18-,20?,21?/m0/s1 |
Clé InChI |
RLUORQGMBKDXPO-CFAUMIGUSA-N |
SMILES isomérique |
C/C=C\1/CN2[C@H]3CC1C4([C@@H]2CC5([C@@H]4O)C3NC6=CC=CC=C56)C(=O)OC |
SMILES canonique |
CC=C1CN2C3CC1C4(C2CC5(C3NC6=CC=CC=C65)C4O)C(=O)OC |
melting_point |
263 - 264 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)

![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
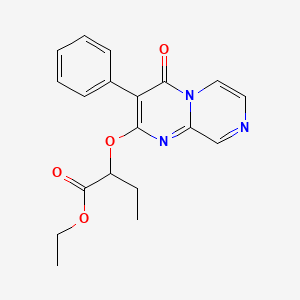
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
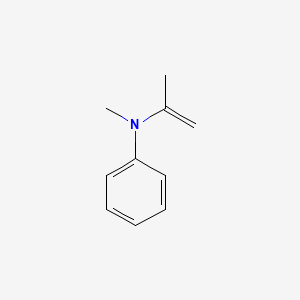

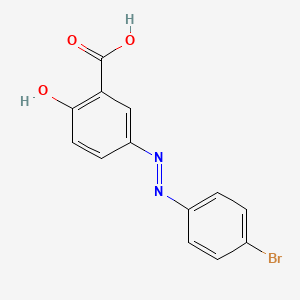
![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
